molecular formula C20H23N5OS B2809388 1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone CAS No. 1105201-10-2

1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone

Cat. No.: B2809388
CAS No.: 1105201-10-2
M. Wt: 381.5
InChI Key: IUMMYWHGOBJMGB-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone is a complex organic compound that features a unique combination of azepane, pyrazolo[3,4-d]pyridazine, and ethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the azepane and ethanone groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyridazine ring or the ethanone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic ring or the azepane group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different pharmacological properties.

Scientific Research Applications

1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit key signaling pathways involved in cell growth and survival, leading to its therapeutic effects. For example, it may inhibit the NF-κB pathway, which is known to play a role in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a promising candidate for drug development.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-15-17-13-21-25(16-9-5-4-6-10-16)19(17)20(23-22-15)27-14-18(26)24-11-7-2-3-8-12-24/h4-6,9-10,13H,2-3,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMMYWHGOBJMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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